molecular formula C21H20N6O2 B11614599 6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 4861-10-3

6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11614599
CAS No.: 4861-10-3
M. Wt: 388.4 g/mol
InChI Key: JYOBHKOJFXXOAL-UHFFFAOYSA-N
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Description

6-Imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a tricyclic core with fused imidazole, pyridine, and thiadiazole-like systems. Its functional groups include an imino (-NH), oxo (=O), and carboxamide (-CONH2) moiety, with a propyl chain and pyridinylmethyl substituent.

Properties

CAS No.

4861-10-3

Molecular Formula

C21H20N6O2

Molecular Weight

388.4 g/mol

IUPAC Name

6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H20N6O2/c1-2-9-27-18(22)15(20(28)24-13-14-6-5-8-23-12-14)11-16-19(27)25-17-7-3-4-10-26(17)21(16)29/h3-8,10-12,22H,2,9,13H2,1H3,(H,24,28)

InChI Key

JYOBHKOJFXXOAL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NCC3=CN=CC=C3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, leading to a diverse range of compounds .

Scientific Research Applications

6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with two classes of heterocycles:

  • Imidazo[1,2-a]pyridines (e.g., compounds 1l and 2d from and ): These feature a bicyclic system with fused imidazole and pyridine rings. Key differences include:
    • Substitution patterns: 1l and 2d have ethyl carboxylate and nitro-phenyl groups, whereas the target compound replaces these with a carboxamide and pyridinylmethyl group.
    • Core complexity: The tricyclic scaffold of the target compound introduces additional rigidity compared to the bicyclic systems of 1l and 2d .
  • Thiadiazolo-pyrimidines (e.g., ): These contain sulfur and nitrogen heteroatoms in fused rings.

Physicochemical Properties

Property Target Compound* Compound 1l Compound 2d Thiadiazolo-Pyrimidine
Molecular Weight (g/mol) ~450 (estimated) 529.50 541.52 ~300 (estimated)
Melting Point (°C) Not reported 243–245 215–217 Not reported
Yield (%) Not reported 51 55 Not reported
Key Functional Groups Imino, oxo, carboxamide Oxo, cyano, nitro-phenyl Oxo, benzyl, nitro-phenyl Oxo, thiadiazole, carboxamid

Spectral and Analytical Data

  • NMR Spectroscopy: The target compound’s imino and carboxamide protons would likely resonate in the δ 8–12 ppm range (1H NMR), similar to 1l and 2d, which show aromatic and amide protons at δ 7–8 ppm .
  • IR Spectroscopy: Expected peaks include ν(N-H) at ~3200 cm⁻¹ (imino/carboxamide) and ν(C=O) at ~1700 cm⁻¹, aligning with 1l (ν(C≡N) at 2220 cm⁻¹) and thiadiazolo-pyrimidines (ν(C=O) at 1680 cm⁻¹) .
  • Mass Spectrometry : HRMS for 1l and 2d confirmed molecular ions ([M+H]+) at m/z 530.1574 and 542.1720, respectively. The target compound would likely exhibit a comparable [M+H]+ signal near m/z 450–460 .

Biological Activity

The compound 6-imino-2-oxo-7-propyl-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that exhibits significant potential in various biological applications due to its unique structural features. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N6O2C_{23}H_{24}N_6O_2 with a molecular weight of 416.5 g/mol. It features a tricyclic structure with multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H24N6O2
Molecular Weight416.5 g/mol
IUPAC NameThis compound
Hydrogen Bond Donor2
Hydrogen Bond Acceptor5
Rotatable Bond Count5

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antibacterial and antifungal properties. Its structural similarity to known antibiotics may contribute to its effectiveness against various pathogens.
  • Antitumor Properties : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. Mechanistic studies suggest that it may induce apoptosis in tumor cells by interacting with specific cellular pathways.
  • Enzyme Inhibition : The compound acts as a potential inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The biological effects of the compound are attributed to its ability to interact with various molecular targets:

  • Receptor Modulation : It may bind to specific receptors involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses.
  • Enzyme Interaction : The compound can inhibit enzyme activity by binding to the active site or allosterically altering enzyme conformation.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antitumor Effects :
    • A study conducted on human cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis through mitochondrial pathways.
    • Results indicated a significant reduction in cell viability at concentrations above 10 µM.
  • Antimicrobial Evaluation :
    • The compound was tested against Gram-positive and Gram-negative bacteria as well as fungi.
    • It exhibited minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents.

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